molecular formula C10H10N4O2 B13717173 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole

3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole

Cat. No.: B13717173
M. Wt: 218.21 g/mol
InChI Key: VWAAXHLVBQHNTO-UHFFFAOYSA-N
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Description

3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole: (MFCD32876553) is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a nitrophenyl group. It is commonly used as a building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with substituted acetophenones, followed by nitration and amination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Amino-5-(2-methyl-3-aminophenyl)pyrazole .

Scientific Research Applications

3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-5-(2-methylphenyl)pyrazole
  • 3-Amino-5-(3-nitrophenyl)pyrazole
  • 3-Amino-5-(2-methyl-4-nitrophenyl)pyrazole

Comparison: Compared to these similar compounds, 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2-methyl-3-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-7(8-5-10(11)13-12-8)3-2-4-9(6)14(15)16/h2-5H,1H3,(H3,11,12,13)

InChI Key

VWAAXHLVBQHNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=NN2)N

Origin of Product

United States

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